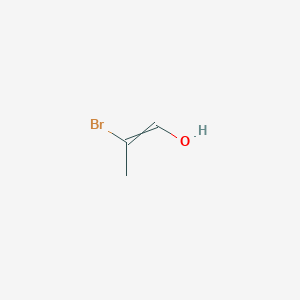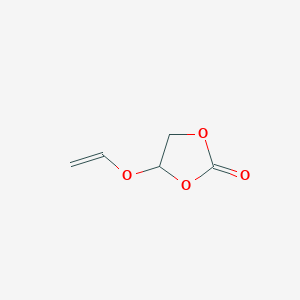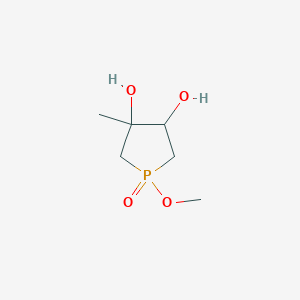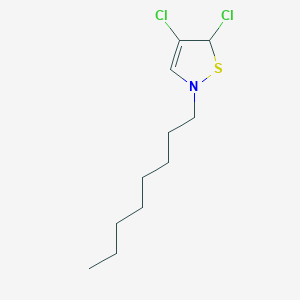![molecular formula C16H13ClO2S B12559232 1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene CAS No. 143809-30-7](/img/structure/B12559232.png)
1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene is a chemical compound known for its unique structure and properties It is characterized by a benzene ring substituted with a chlorine atom and a sulfonyl group attached to a phenylethenyl chain
Vorbereitungsmethoden
The synthesis of 1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene involves multiple steps, typically starting with the chlorination of benzene to introduce the chlorine substituent. The sulfonyl group can be introduced through a sulfonation reaction using reagents such as sulfur trioxide (SO₃) and sulfuric acid (H₂SO₄). The phenylethenyl chain is then attached via a Friedel-Crafts alkylation reaction, using appropriate alkyl halides and catalysts like aluminum chloride (AlCl₃) .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The phenylethenyl chain and chlorine substituent contribute to the compound’s overall reactivity and specificity in targeting certain pathways.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene can be compared with other similar compounds, such as:
1-Chloro-4-(phenylethynyl)benzene: This compound has an ethynyl group instead of an ethenyl group, leading to different reactivity and applications.
1-Chloro-4-[1,2,2-tris(4-chlorophenyl)vinyl]benzene: This compound has multiple chlorine atoms and a more complex structure, resulting in distinct chemical properties and uses.
Eigenschaften
CAS-Nummer |
143809-30-7 |
|---|---|
Molekularformel |
C16H13ClO2S |
Molekulargewicht |
304.8 g/mol |
IUPAC-Name |
1-chloro-4-[2-(2-phenylethenylsulfonyl)ethenyl]benzene |
InChI |
InChI=1S/C16H13ClO2S/c17-16-8-6-15(7-9-16)11-13-20(18,19)12-10-14-4-2-1-3-5-14/h1-13H |
InChI-Schlüssel |
CWGBUQWIMOTXRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)C=CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


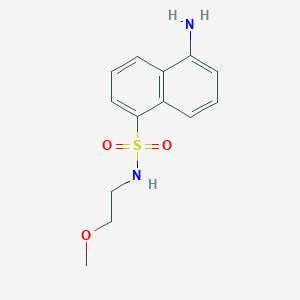
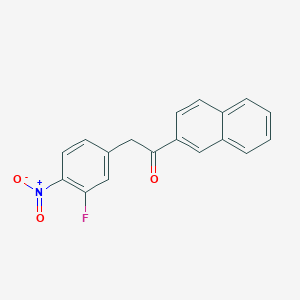
![6-(4-Nitrophenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12559161.png)
![2,4-Imidazolidinedione, 1-hydroxy-5-[3-(phosphonooxy)propyl]-](/img/structure/B12559164.png)
![[Ethyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate](/img/structure/B12559179.png)
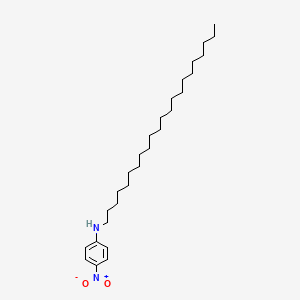
![4-(4-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]piperidine](/img/structure/B12559192.png)
![1-[(2-Acetoxyethoxy)methyl]barbituric Acid](/img/structure/B12559201.png)
